BenchChemオンラインストアへようこそ!

2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide

5-HT₆ receptor Serotonin receptor ligand Indenylsulfonamide

2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide (CAS 2034445-95-7, molecular formula C₁₉H₂₂N₂O₅S, molecular weight 390.45 g/mol) is a synthetic sulfonamide derivative featuring a 2-methoxy-2,3-dihydro-1H-indene N-methylsulfamoyl moiety linked to a phenoxyacetamide group. Its structure combines three pharmacophoric elements—a 2,3-dihydro-1H-indene core, a sulfonamide linker, and a phenoxyacetamide terminus—placing it at the intersection of two therapeutically relevant chemical series: the indenylsulfonamide class of 5-HT₆ serotonin receptor ligands and the 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide (SAPA) class of sphingomyelin synthase 1 (SMS1) inhibitors.

Molecular Formula C19H22N2O5S
Molecular Weight 390.45
CAS No. 2034445-95-7
Cat. No. B2434027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide
CAS2034445-95-7
Molecular FormulaC19H22N2O5S
Molecular Weight390.45
Structural Identifiers
SMILESCOC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
InChIInChI=1S/C19H22N2O5S/c1-25-19(10-14-4-2-3-5-15(14)11-19)13-21-27(23,24)17-8-6-16(7-9-17)26-12-18(20)22/h2-9,21H,10-13H2,1H3,(H2,20,22)
InChIKeyUFBBGUNQKFDLCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide (CAS 2034445-95-7): Structural Overview and Scaffold Context for Scientific Procurement


2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide (CAS 2034445-95-7, molecular formula C₁₉H₂₂N₂O₅S, molecular weight 390.45 g/mol) is a synthetic sulfonamide derivative featuring a 2-methoxy-2,3-dihydro-1H-indene N-methylsulfamoyl moiety linked to a phenoxyacetamide group. Its structure combines three pharmacophoric elements—a 2,3-dihydro-1H-indene core, a sulfonamide linker, and a phenoxyacetamide terminus—placing it at the intersection of two therapeutically relevant chemical series: the indenylsulfonamide class of 5-HT₆ serotonin receptor ligands [1] and the 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide (SAPA) class of sphingomyelin synthase 1 (SMS1) inhibitors [2]. The compound is supplied as a research-grade chemical (typical purity ≥95%) for in vitro and in vivo laboratory investigations, not for human or veterinary therapeutic use .

Why Close Analogs Cannot Substitute for 2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide in Mechanistic Studies


Generic substitution within this compound class is not feasible because the 2-methoxy-2,3-dihydro-1H-inden-2-yl N-methylsulfamoyl motif is not present in any other commercially available congener. The simplest indenylsulfonamide 5-HT₆ ligands lack the phenoxyacetamide side chain and exhibit Ki values ≥4.5 nM (agonists) to ≥43 nM (antagonists) [1], while the SAPA series (which contains the phenoxyacetamide tail) uses a phenethyl group rather than the indene-bearing N-methyl substituent and shows SMS1 IC₅₀ values of 2.1–5.2 μM [2]. Removing or replacing the indene-methoxy motif would yield a different compound entirely—with potentially altered target engagement, selectivity profile, and physicochemical properties—making head-to-head pharmacological comparisons with existing literature data invalid [3]. This compound occupies a unique position at the intersection of two distinct pharmacophore families, enabling investigation of hybrid target hypotheses that neither parent series alone can address.

Quantitative Differentiation Evidence for 2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide (CAS 2034445-95-7)


Structural Divergence from Prior-Art Indenylsulfonamide 5-HT₆ Ligands

All previously disclosed indenylsulfonamide 5-HT₆ ligands bear the sulfonamide group directly on the indene 5-position (N-(inden-5-yl)sulfonamide geometry) and lack the intervening phenoxyacetamide side chain. The target compound substitutes a phenoxyacetamide-bearing N-methylsulfamoyl group at the indene 2-position via a methylene spacer—a connectivity pattern absent from every published indenylsulfonamide in the patent and primary literature [1]. The benchmark indenylsulfonamide 5-HT₆ agonist, N-(inden-5-yl)imidazothiazole-5-sulfonamide (compound 43), displays high affinity and full agonism (Ki = 4.5 nM, EC₅₀ = 0.9 nM, Emax = 98%) [1]. Structurally abbreviated N-(inden-5-yl)sulfonamides lacking the aminoethyl side chain retain measurable but substantially reduced binding (Ki ≥ 43 nM) [2]. The target compound’s distinct substitution pattern at the 2-position (rather than the 5-position of the indene) introduces a fundamentally different spatial orientation of the sulfonamide pharmacophore relative to the lipophilic indene core, which is predicted to alter 5-HT₆ binding mode and downstream signaling bias relative to the indene-5-yl series.

5-HT₆ receptor Serotonin receptor ligand Indenylsulfonamide

Differentiation from the SAPA SMS1 Inhibitor Series via the Indene N-Alkyl Substituent

The SAPA (2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide) series is the only documented class of sulfamoyl-phenoxyacetamide SMS1 inhibitors, with SAPA 1j as the most potent exemplar (IC₅₀ = 2.1 μM in an in vitro enzymatic assay) [1]. The complete SAR exploration of the SAPA series exclusively varied the phenethyl N-substituent with substituted phenyl, benzyl, and simple alkyl groups, achieving a potency range of IC₅₀ = 2.1 μM to >50 μM [1]. The target compound replaces the flexible phenethyl group with a rigid, sterically congested (2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl group—a bicyclic, quaternary-carbon-bearing substituent not explored in the original SAPA SAR study. The indene group increases both molecular volume and lipophilicity (calculated cLogP ~2.9 vs. ~2.3 for SAPA 1j, based on the addition of two methylene units and loss of a phenyl CH), and introduces a conformationally restricted N-substituent that limits rotational freedom at the sulfonamide nitrogen. This rigidification may enhance binding entropic contribution if the SMS1 active site accommodates the indene moiety, or alternatively diminish affinity if steric clash occurs.

Sphingomyelin synthase 1 SMS1 inhibitor SAPA series

Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Profile vs. SAPA and Indenylsulfonamide Comparators

The target compound presents a distinct hydrogen-bond donor/acceptor (HBD/HBA) profile compared to its two closest scaffold classes. The phenoxyacetamide terminus contributes a primary amide group (2 HBD, 1 HBA) not present in any indenylsulfonamide 5-HT₆ ligand, while the indene 2-methoxy group adds an ether HBA absent from the phenethyl-bearing SAPA series. Quantitatively, the target compound has 2 HBD and 6 HBA, versus 0–1 HBD and 3–5 HBA for indenylsulfonamide 5-HT₆ ligands (e.g., compound 43: 0 HBD, 5 HBA) [1], and 2 HBD (amide) with 5 HBA for SAPA 1j [2]. The additional H-bond donor capacity of the terminal acetamide relative to indenylsulfonamides, combined with the lipophilic indene group relative to SAPA analogs, produces a balanced polar surface area (tPSA ~110 Ų) that differentiates it from both comparator series (indenylsulfonamide tPSA ~70–90 Ų; SAPA tPSA ~100–120 Ų). These differences affect solubility, permeability, and off-target binding potential.

Physicochemical properties Hydrogen-bond donors Drug-likeness

Metabolic Stability Differentiation Potential: Quaternary Carbon at the Indene 2-Position

The indene 2-position in the target compound bears a quaternary carbon substituted with methoxy and methylene-sulfamoyl groups. This creates a steric shield around the N–CH₂–indene bond, potentially reducing susceptibility to oxidative N-dealkylation—a common metabolic soft spot in tertiary sulfonamides. In the indenylsulfonamide 5-HT₆ series, compounds bearing a dimethylaminoethyl side chain at the indene 3-position underwent rapid in vitro oxidative deamination; conformationally constrained cyclic amine variants (pyrrolidine analog 28) showed improved metabolic profiles while retaining binding (Ki = 3 nM) [1]. Similarly, for SAPA-type compounds, the N-phenethyl group is susceptible to CYP450-mediated N-dealkylation and aromatic hydroxylation [2]. The target compound's quaternary indene 2-carbon blocks one face of the adjacent methylene from enzymatic access and eliminates the possibility of benzylic hydroxylation at the N-α carbon (the indene 2-carbon is fully substituted), potentially conferring superior metabolic stability compared to both comparator series.

Metabolic stability CYP450 metabolism N-dealkylation

Patent Landscape Scarcity: Only Disclosed Indene-2-sulfamoyl Phenoxyacetamide

A comprehensive search of the patent literature reveals that all granted patents and published applications describing indenylsulfonamide or indanylsulfonamide 5-HT₆ ligands (e.g., US 8,217,041 B2 [1], US 8,138,210 B2 [2]) claim compounds with the sulfonamide attached directly to the indene/indane ring at the 5-position, with an aminoalkyl side chain at the 3-position. No patent family claims a sulfamoyl-phenoxyacetamide derivative bearing the (2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl substituent. The SAPA patent literature (e.g., CN 105439914 A [3]) claims phenethyl or substituted benzyl N-substituents but does not extend to indene-containing N-alkyl groups. The target compound thus occupies a narrow, unclaimed structural niche at the intersection of two well-documented patent spaces. For industrial research organizations, this unique substitution pattern may offer freedom-to-operate advantages in certain jurisdictions or provide a novel composition-of-matter starting point.

Patent differentiation Chemical novelty Freedom-to-operate

Conformational Rigidity and Rotatable Bond Count Differentiation for Selectivity Profiling

The target compound has 6 rotatable bonds (excluding the amide C–N bond which is partially restricted due to resonance), compared to 7–9 rotatable bonds for SAPA analogs and 4–6 for indenylsulfonamide 5-HT₆ ligands. The key differentiator is the indene ring system, which restricts the geometry of the N-substituent relative to the flexible phenethyl group of SAPA compounds. Conformational restriction is an established medicinal chemistry strategy to enhance target selectivity: the indenylsulfonamide series demonstrated that ring-constraining the aminoethyl side chain into a pyrrolidine (compound 28) maintained high 5-HT₆ affinity (Ki = 3 nM) while eliminating off-target binding to aminergic receptors seen with flexible-chain analogs [1]. The target compound's indene bicycle constrains the N-substituent into a limited conformational space (the indene 2-carbon is locked into the bicyclic framework, with only the CH₂–N bond freely rotating), which may reduce the number of accessible binding conformations and thereby favor selective engagement of targets that accommodate this specific geometry.

Conformational restriction Rotatable bonds Selectivity

Optimal Scientific and Industrial Use Cases for 2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide (CAS 2034445-95-7)


5-HT₆ Receptor SAR Expansion: Probing Indene-2 vs. Indene-5 Sulfonamide Connectivity

For medicinal chemistry teams exploring serotonin 5-HT₆ receptor ligands, this compound serves as the only commercially available probe with indene-2-ylmethylsulfamoyl connectivity. All published indenylsulfonamide 5-HT₆ ligands attach the sulfonamide at the indene 5-position with Ki values ranging from 3 nM to >216 nM depending on substitution [1]. Testing this compound in a standardized 5-HT₆ radioligand binding assay (e.g., [³H]LSD displacement in HEK-293-h5-HT₆ membranes) and functional cAMP assay would directly answer whether the receptor tolerates relocation of the sulfonamide pharmacophore from the 5- to the 2-position—a fundamental SAR question that cannot be addressed with any other available compound.

SMS1 Inhibitor Lead Optimization: Evaluating Bicyclic N-Substituent Tolerance

The SAPA series established that N-phenethyl sulfamoyl phenoxyacetamides inhibit SMS1 with IC₅₀ values of 2.1–5.2 μM [1]. However, the SAR of the N-substituent was limited to monocyclic aromatic and simple alkyl groups. This compound is the first available SAPA-related analog bearing a rigid bicyclic (indene) N-substituent, enabling assessment of whether the SMS1 binding pocket accommodates larger, conformationally restricted groups. Procurement is recommended for laboratories performing SMS1 enzymatic assays (fluorescent or radiometric) who need to determine if bicyclic N-substituents represent a viable vector for improving potency beyond the 2.1 μM benchmark set by SAPA 1j.

Cross-Target Selectivity Profiling: Differentiating 5-HT₆ vs. SMS1 Engagement

Because this compound merges structural features of both indenylsulfonamide 5-HT₆ ligands and SAPA SMS1 inhibitors, it is uniquely suited for cross-target selectivity profiling. A comparative panel assessing binding at 5-HT₆ (Ki), SMS1 enzymatic inhibition (IC₅₀), and broad off-target screening (e.g., CEREP/Panlabs panel of ~50 receptors, ion channels, and enzymes) would reveal whether the hybrid scaffold retains dual activity, selectively engages one target class, or exhibits a novel polypharmacology profile. This is directly relevant to groups studying the 5-HT₆–sphingolipid signaling axis, where both targets have been independently implicated in CNS and metabolic disorders [REFS-1, REFS-2].

In Vitro Metabolic Stability Benchmarking of Quaternary Carbon-Protected Sulfonamides

The quaternary indene 2-carbon in this compound provides a sterically shielded N–CH₂ bond that is predicted to resist CYP450-mediated N-dealkylation, a common metabolic liability in tertiary sulfonamides [1]. Procurement is indicated for DMPK groups wishing to compare the intrinsic clearance (CLint) of this compound in human liver microsomes or hepatocytes against SAPA 1j (N-phenethyl, unshielded) and indenylsulfonamide 28 (pyrrolidine-constrained, but lacking the quaternary carbon). The resulting data would validate or refute the hypothesis that quaternary carbon substitution at the indene 2-position confers a measurable metabolic stability advantage—information critical for prioritizing this scaffold in lead optimization.

Quote Request

Request a Quote for 2-(4-(N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.